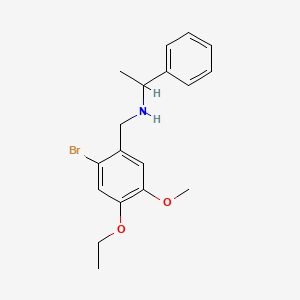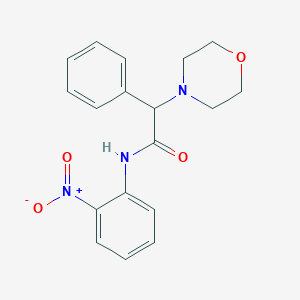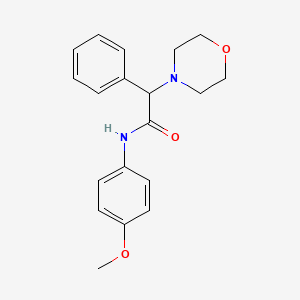
(2-bromo-4-ethoxy-5-methoxybenzyl)(1-phenylethyl)amine
描述
(2-bromo-4-ethoxy-5-methoxybenzyl)(1-phenylethyl)amine, also known as 25B-NBOMe, is a synthetic psychedelic substance that belongs to the family of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, 25B-NBOMe has gained popularity as a recreational drug due to its potent psychedelic effects. However, in recent years, it has also shown potential for scientific research applications.
作用机制
The mechanism of action of (2-bromo-4-ethoxy-5-methoxybenzyl)(1-phenylethyl)amine involves its binding to the 5-HT2A receptor in the brain. This binding leads to the activation of a cascade of intracellular signaling pathways, ultimately resulting in altered neural activity and the characteristic psychedelic effects. The exact mechanism of action of (2-bromo-4-ethoxy-5-methoxybenzyl)(1-phenylethyl)amine is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-bromo-4-ethoxy-5-methoxybenzyl)(1-phenylethyl)amine are similar to those of other psychedelic substances. It can cause alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It can also cause physical effects such as increased heart rate and blood pressure, dilated pupils, and altered body temperature. These effects are dose-dependent and can vary from person to person.
实验室实验的优点和局限性
The advantages of using (2-bromo-4-ethoxy-5-methoxybenzyl)(1-phenylethyl)amine in lab experiments include its potent psychedelic effects, which can be used to investigate the neurobiological basis of psychedelic experiences. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, there are also limitations to its use, including potential safety concerns due to its high potency and potential for abuse.
未来方向
There are several future directions for research on (2-bromo-4-ethoxy-5-methoxybenzyl)(1-phenylethyl)amine. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health conditions such as depression, anxiety, and post-traumatic stress disorder. Another area of interest is the investigation of its effects on the brain at the molecular and cellular level, which could help to elucidate the mechanisms underlying its psychedelic effects. Additionally, further research is needed to fully understand the safety and potential risks associated with its use.
科学研究应用
(2-bromo-4-ethoxy-5-methoxybenzyl)(1-phenylethyl)amine has shown potential for use in scientific research, particularly in the field of neuroscience. It has been found to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction is similar to that of other psychedelic substances such as LSD and psilocybin. As a result, (2-bromo-4-ethoxy-5-methoxybenzyl)(1-phenylethyl)amine has been used in studies investigating the neurobiological basis of psychedelic experiences and their potential therapeutic applications.
属性
IUPAC Name |
N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-4-22-18-11-16(19)15(10-17(18)21-3)12-20-13(2)14-8-6-5-7-9-14/h5-11,13,20H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKDMWVYOSORAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)CNC(C)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyclopropyl-1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B4385887.png)
![3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4385896.png)

![3-cyclohexyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4385914.png)
![({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4385916.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4385917.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385922.png)

![6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone](/img/structure/B4385928.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4385934.png)
![2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385939.png)
![5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B4385942.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4385964.png)